molecular formula C16H16N2O3S B5666324 (2E)-3-(4-methylphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide

(2E)-3-(4-methylphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide

Cat. No.: B5666324
M. Wt: 316.4 g/mol
InChI Key: YUWLJBXBTGDTJR-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(4-methylphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a prop-2-enamide group attached to a 4-methylphenyl and a 4-sulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-methylphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzaldehyde and 4-aminobenzenesulfonamide.

    Formation of the Intermediate: The 4-methylbenzaldehyde undergoes a condensation reaction with 4-aminobenzenesulfonamide in the presence of a base such as sodium hydroxide to form an intermediate Schiff base.

    Cyclization: The Schiff base is then subjected to cyclization under acidic conditions to form the desired this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and cyclization reactions.

    Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the double bond in the prop-2-enamide group, converting it to a single bond and forming a saturated amide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents onto the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 4-methylbenzoic acid derivatives.

    Reduction: Formation of saturated amide derivatives.

    Substitution: Formation of halogenated or other substituted phenyl derivatives.

Scientific Research Applications

(2E)-3-(4-methylphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.

    Material Science: The compound is explored for its use in the development of novel materials with unique properties, such as enhanced thermal stability or conductivity.

    Biological Studies: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (2E)-3-(4-methylphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide involves:

    Molecular Targets: The compound may target specific enzymes or receptors in the body, inhibiting their activity and leading to therapeutic effects.

    Pathways Involved: It may interfere with signaling pathways involved in inflammation or cell proliferation, thereby exerting its effects.

Comparison with Similar Compounds

    (2E)-3-(4-methylphenyl)-N-phenylprop-2-enamide: Lacks the sulfamoyl group, which may result in different biological activity.

    (2E)-3-(4-chlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide: Contains a chlorine substituent instead of a methyl group, potentially altering its reactivity and applications.

Uniqueness:

  • The presence of both the 4-methylphenyl and 4-sulfamoylphenyl groups in (2E)-3-(4-methylphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

(E)-3-(4-methylphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-12-2-4-13(5-3-12)6-11-16(19)18-14-7-9-15(10-8-14)22(17,20)21/h2-11H,1H3,(H,18,19)(H2,17,20,21)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWLJBXBTGDTJR-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.